molecular formula C17H18N4O3 B6752030 3-[1-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetyl]piperidin-4-yl]oxybenzonitrile

3-[1-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetyl]piperidin-4-yl]oxybenzonitrile

Cat. No.: B6752030
M. Wt: 326.35 g/mol
InChI Key: XYTJGMCQAPPTLP-UHFFFAOYSA-N
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Description

3-[1-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetyl]piperidin-4-yl]oxybenzonitrile is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a benzonitrile moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-[1-[2-(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]piperidin-4-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-12-19-20-16(23-12)10-17(22)21-7-5-14(6-8-21)24-15-4-2-3-13(9-15)11-18/h2-4,9,14H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTJGMCQAPPTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC(=O)N2CCC(CC2)OC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[1-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetyl]piperidin-4-yl]oxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

3-[1-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetyl]piperidin-4-yl]oxybenzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetyl]piperidin-4-yl]oxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with metal ions, which can inhibit the activity of metalloenzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzonitrile moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetyl]piperidin-4-yl]oxybenzonitrile is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .

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